6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol
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Overview
Description
6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol is a chemical compound that belongs to the class of sulfonyl pyridazinols It is characterized by the presence of a chlorophenyl group attached to a sulfonyl moiety, which is further connected to a pyridazinol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-hydroxypyridazine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves:
Reactants: 4-chlorobenzenesulfonyl chloride and 3-hydroxypyridazine
Catalysts: Base catalysts like triethylamine
Solvent: Organic solvents such as dichloromethane
Temperature Control: Maintained at optimal levels for maximum yield
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives
Uniqueness
6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with a sulfonyl-pyridazinol moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H7ClN2O3S |
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Molecular Weight |
270.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-1-3-8(4-2-7)17(15,16)10-6-5-9(14)12-13-10/h1-6H,(H,12,14) |
InChI Key |
MLRLSUWJTAHEKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NNC(=O)C=C2)Cl |
Origin of Product |
United States |
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